Venturicidin B is a compound of significant interest in the field of biochemistry and pharmacology due to its interaction with the mitochondrial ATP synthase complex and potential applications as an antibiotic adjuvant. Derived from Streptomyces aureofaciens, Venturicidin B, along with its analogs, has been studied for its inhibitory effects on ATP synthesis and its role in cellular bioenergetics4.
Venturicidin B's ability to disrupt bacterial ATP synthesis makes it a valuable tool in the fight against antibiotic-resistant bacteria. While not an effective antibacterial agent on its own, it has been found to potentiate the efficacy of other antibiotics, acting as an adjuvant. This property is particularly important in the context of multidrug-resistant tuberculosis and other challenging bacterial infections29.
The antifungal properties of Venturicidin B have been recognized, with studies showing its effectiveness against fungal pathogens such as Fusarium graminearum. It has been observed to affect the biosynthesis of mycotoxins, toxisome formation, and mitochondrial structure in fungal cells, suggesting its potential as a fungicide for controlling diseases like Fusarium head blight in cereals8.
Venturicidin B and its congeners have also been explored for their selective cytotoxicity against certain cancer cell lines. For instance, Venturicidin A has shown high cytotoxicity against acute monocytic leukemia cells, indicating that Venturicidin compounds could have therapeutic applications in cancer treatment7.
As a tool for metabolic studies, Venturicidin B has been used to investigate the inhibition of phosphoryl transfer reactions in mitochondria. Its effects on oxidative phosphorylation and ATPase reactions provide insights into the bioenergetics of cells and the role of antibiotics in metabolic processes3.
In photosynthetic bacteria like Rhodopseudomonas capsulata, Venturicidin B has been shown to inhibit respiration and ATP synthesis, affecting proton translocation and membrane potential development. These effects are valuable for understanding energy transfer in photosynthetic organisms and could have implications for bioenergetic research5.
Venturicidin B is derived from the genus Streptomyces, which is known for producing a wide variety of bioactive natural products. It falls under the category of macrolide antibiotics, characterized by their large lactone rings. Its structure and function are closely related to other compounds in the venturicidin family, which also exhibit similar biological activities .
The synthesis of Venturicidin B can be approached through both natural extraction and synthetic methodologies. The natural extraction involves isolating the compound from Streptomyces cultures using various chromatographic techniques.
Recent studies have explored synthetic routes to produce Venturicidin B, focusing on stereoselective synthesis. These methods typically involve:
The molecular structure of Venturicidin B features a complex arrangement typical of macrolides, characterized by:
Venturicidin B participates in several chemical reactions primarily involving its interaction with ATP synthase complexes:
The mechanism by which Venturicidin B exerts its effects primarily involves:
Experimental evidence shows that Venturicidin B significantly decreases ATP levels in treated cells, underscoring its role as an effective inhibitor of energy metabolism .
Venturicidin B exhibits several notable physical and chemical properties:
Venturicidin B has several scientific applications due to its unique properties:
Research continues into optimizing the synthesis of Venturicidin B and exploring its full potential as an antifungal agent and antibiotic adjuvant, particularly in combating multi-drug resistant pathogens .
Venturicidin B was first identified during the early 1960s as a secondary metabolite produced by Streptomyces species. Its discovery emerged from systematic screening programs targeting antifungal compounds derived from soil actinomycetes. The compound belongs to the 20-membered macrolide antibiotic family, characterized by a large macrocyclic lactone ring decorated with glycosidic substituents. Initial reports classified it as a polyketide-derived macrolide with potent antifungal properties, distinct from smaller-ring macrolides like erythromycin. Venturicidin B was co-isolated with its congener venturicidin A from Streptomyces strains, as evidenced by chromatographic separations of fermented mycelial extracts [2] [5].
Early structural analyses revealed that venturicidin B shares core features with other antifungal macrolides, such as irumamycin and oligomycin, but differs in its glycosylation pattern. The compound was classified as a glycosylated macrolide due to the presence of a β-D-olivose sugar moiety. Its bioactivity profile positioned it within the broader category of F₀F₁-ATP synthase inhibitors, which disrupt cellular energy metabolism in target fungi [4] [5]. Production yields from natural isolates varied significantly; for example, Streptomyces sp. TS-2-2 yielded 10.8 mg·L⁻¹ of venturicidin B compared to 40.0 mg·L⁻¹ of venturicidin A under identical fermentation conditions [2] [5].
Table 1: Historical Context of Venturicidin B Discovery
Year | Key Milestone | Producing Strain | Reference |
---|---|---|---|
1961 | Initial identification of venturicidin complex | Streptomyces sp. NRRL S-4 | [3] |
2013 | NMR characterization from Streptomyces TS-2-2 | Streptomyces sp. TS-2-2 | [2] [5] |
2021 | BGC identification and heterologous expression | Streptomyces sp. NRRL S-4 | [3] |
Venturicidin B (C₄₀H₆₆O₁₀) is structurally defined by a 20-membered macrolactone core linked to a β-D-olivose sugar at the C-13 position. The aglycone backbone contains 10 chiral centers, eight methyl groups, and key functional groups including a ketone (δ 218.0 ppm), a lactone (δ 174.0 ppm), and olefinic bonds (δ 118.3–140.1 ppm). Its molecular formula was confirmed via high-resolution mass spectrometry (HR-ESI-MS), showing a sodium adduct [M+Na]⁺ at m/z 729.4594 [2] [5].
The primary structural distinction between venturicidin B and venturicidin A lies in the C-24 side chain. Venturicidin B features a methyl group (δ₍H₎ 0.96, δ₍C₎ 16.2), whereas venturicidin A possesses an ethyl group (δ₍H₎ 0.98, δ₍C₎ 23.7) [2] [5]. This difference is critical for bioactivity, as venturicidin A exhibits stronger inhibition of fungal ATP synthase. Additionally, venturicidin B lacks the 3'-O-carbamoyl modification on the olivose sugar present in venturicidins A and C. This renders it more polar and influences its membrane permeability [5].
Table 2: Comparative Structural Features of Venturicidins A and B
Structural Feature | Venturicidin B | Venturicidin A |
---|---|---|
Molecular Formula | C₄₀H₆₆O₁₀ | C₄₁H₆₇NO₁₁ |
C-24 Side Chain | Methyl group (δ₍H₎ 0.96) | Ethyl group (δ₍H₎ 0.98) |
Sugar Moiety | β-D-olivose | 3'-O-carbamoyl-β-D-olivose |
Key MS Fragment (m/z) | 523.3806 [M – sugar – 3H₂O + H]⁺ | 541.3908 [M – sugar – 2H₂O + H]⁺ |
13C NMR Ketone Signal | 218.0 ppm | 218.2 ppm |
The ven BGC orchestrates venturicidin B biosynthesis through a coordinated series of reactions:
Phylogenetic studies show that ven-like BGCs are present in only 0.5% of sequenced Streptomyces genomes, underscoring the metabolic rarity of venturicidin production. Environmental factors significantly influence BGC expression; for instance, cultivation in R5A medium enhanced venturicidin B yield by 3-fold compared to ISP4 medium in Streptomyces sp. TS-2-2 [2] [5] [9].
Table 3: Key Enzymes in Venturicidin B Biosynthesis
Gene | Protein Function | Domain Architecture | Role in Biosynthesis |
---|---|---|---|
venA | Modular PKS | KS-AT-KR-ACP | Polyketide chain elongation |
venC | Glycosyltransferase | GT-B fold | C-13 olivose attachment |
venF | Cytochrome P450 | Heme-binding motif | C-17 hydroxylation |
venJ | Thioesterase | Ser-His-Asp catalytic triad | Macrolactone ring cyclization |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7